

Efficacy of Quizartinib in Relapsed/Refractory FLT3-ITD+ AML

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Compound Focus: Quizartinib Dihydrochloride

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The following table summarizes the key efficacy outcome from the QuANTUM-R phase 3 trial, which led to the regulatory approval of quizartinib.

Trial Name	Patient Population	Comparison	Primary Endpoint (Overall Survival)	Key Secondary Endpoints
QuANTUM-R (NCT02039726) [1] [2]	Relapsed/Refractory FLT3-ITD+ AML [3]	Single-agent Quizartinib vs. Salvage Chemotherapy [3]	Significantly prolonged (Met primary endpoint) [3]	Specific ORR and other secondary data not provided in sources

Key Trial Design and Methodology

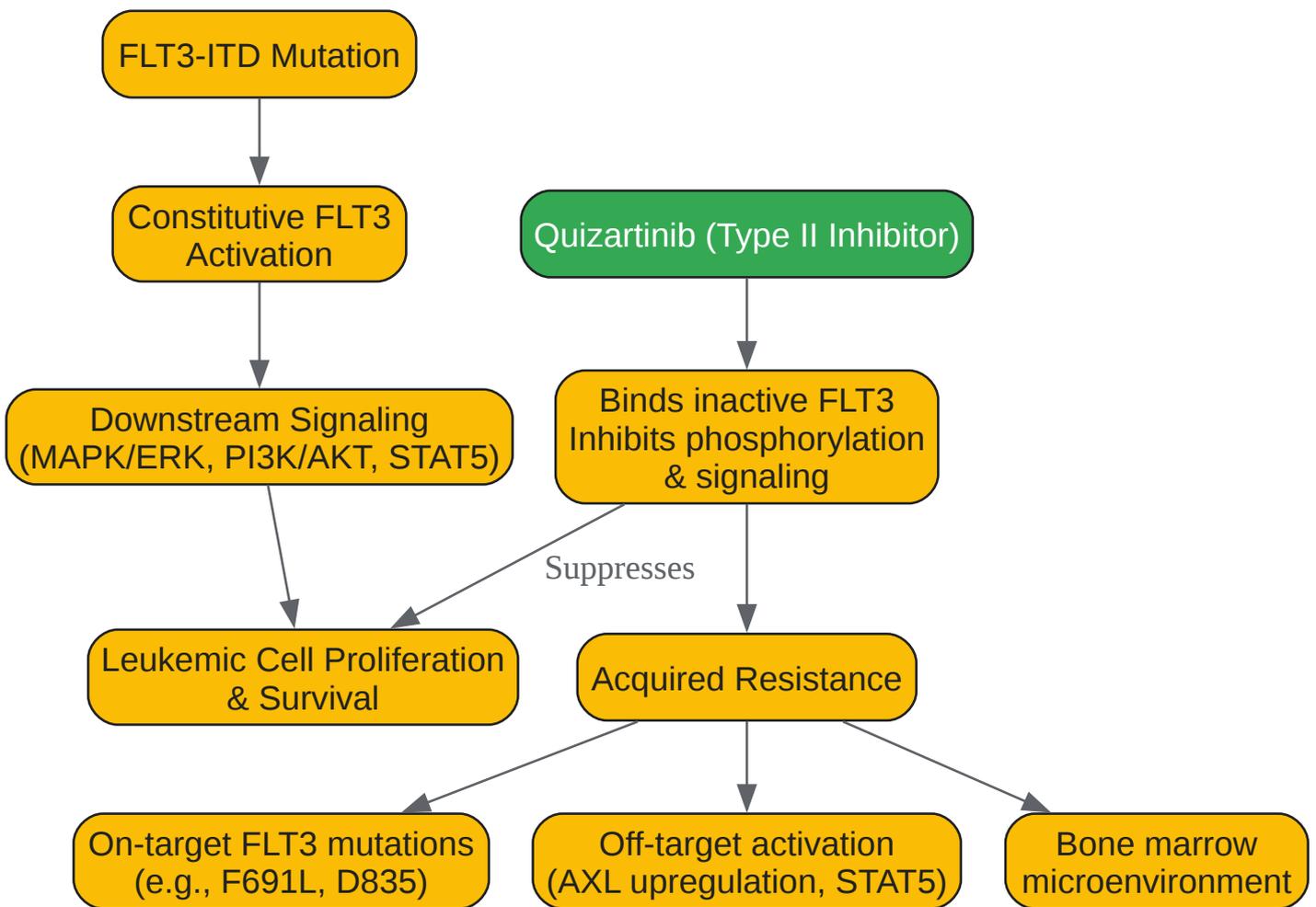
The QuANTUM-R trial was a pivotal, global, phase 3, open-label, randomized study [3].

- Objective:** To determine whether single-agent oral quizartinib prolonged overall survival compared to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD mutated AML [3].
- Patients:** 367 patients who were refractory to or had relapsed (with a duration of remission of six months or less) after first-line AML therapy [3].

- **Randomization:** Patients were randomized in a 2:1 ratio to receive either quizartinib or salvage chemotherapy [3].
- **Key Endpoint:** The primary endpoint was Overall Survival (OS). The study successfully met this endpoint, establishing quizartinib as the first FLT3 inhibitor to show a significant OS benefit compared to chemotherapy in this patient population [3].

Mechanism of Action and Resistance

Quizartinib is a second-generation, highly potent, and selective **type II FLT3 inhibitor** [2] [4]. Its mechanism and related challenges are outlined below:



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Overcoming resistance is a key focus of ongoing research, exploring combinations with other agents like BCL-2 inhibitors (venetoclax), hypomethylating agents, and chemotherapy [1].

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References

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